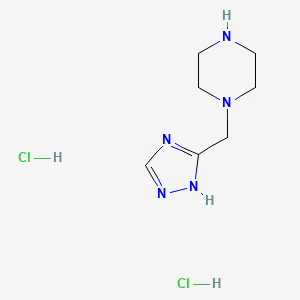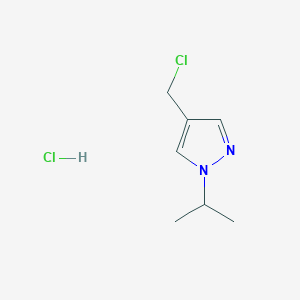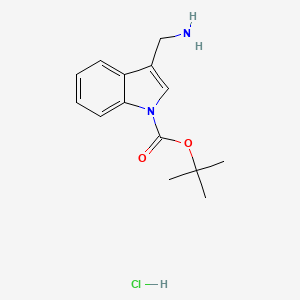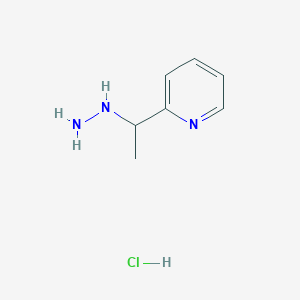
3-(1-Hydrazinoethyl)pyridine hydrochloride
Vue d'ensemble
Description
3-(1-Hydrazinoethyl)pyridine hydrochloride, also known as HEPP, is a chemical compound that has recently garnered interest in various fields of research and industry due to its unique properties. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of 3-(1-Hydrazinoethyl)pyridine hydrochloride is C7H11N3 . The molecular weight is 137.18 g/mol . The structure includes a pyridine ring with a hydrazinoethyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-Hydrazinoethyl)pyridine hydrochloride include a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 50.9 Ų .
Applications De Recherche Scientifique
Pyridines and Their Derivatives Pyridines, dihydropyridines, and piperidines are heterocyclic compounds that play significant roles in medicinal, synthetic, and bio-organic chemistry . They have outstanding therapeutic effects and are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Synthesis of Pyridines The classical Hantzsch pyridine synthesis is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde, with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines (DHPs), which undergo oxidation to yield the symmetric pyridine derivatives .
Hydroboration of Pyridines An umpolung approach to the hydroboration of pyridines has been realized under simple basic and catalyst-free conditions. This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex. This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives .
Pyridines and Their Derivatives Pyridines, dihydropyridines, and piperidines are heterocyclic compounds that play significant roles in medicinal, synthetic, and bio-organic chemistry . They have outstanding therapeutic effects and are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Synthesis of Pyridines The classical Hantzsch pyridine synthesis is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde, with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines (DHPs), which undergo oxidation to yield the symmetric pyridine derivatives .
Pyridines and Their Derivatives Pyridines, dihydropyridines, and piperidines are heterocyclic compounds that play significant roles in medicinal, synthetic, and bio-organic chemistry . They have outstanding therapeutic effects and are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Synthesis of Pyridines The classical Hantzsch pyridine synthesis is a two-step multi-component reaction that involves the cyclo-condensation of an aldehyde, with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines (DHPs), which undergo oxidation to yield the symmetric pyridine derivatives .
Safety And Hazards
Sigma-Aldrich provides safety information for this product. It is classified as a GHS07 hazard, with hazard statements H317 - H319 . Precautionary statements include P261 - P264 - P272 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Eye Irrit. 2 - Skin Sens. 1 for hazard classifications .
Propriétés
IUPAC Name |
1-pyridin-3-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-3-2-4-9-5-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJQJOYAKLDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydrazinoethyl)pyridine hydrochloride | |
CAS RN |
1401426-00-3 | |
| Record name | Pyridine, 3-(1-hydrazinylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401426-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1402812.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)
![Pyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B1402819.png)
![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)

